molecular formula C22H36N8O6 B1180522 H-D-Leu-Thr-Arg-pNA CAS No. 122630-72-2

H-D-Leu-Thr-Arg-pNA

Cat. No.: B1180522
CAS No.: 122630-72-2
M. Wt: 508.6 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Leu-Thr-Arg-pNA is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of leucine, threonine, and arginine amino acids, along with a nitrophenyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Leu-Thr-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The protected amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid) to expose the amino groups for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-purity reagents and optimized reaction conditions is crucial for achieving the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-D-Leu-Thr-Arg-pNA can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

H-D-Leu-Thr-Arg-pNA has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Comparison with Similar Compounds

Similar Compounds

    D-Leucyl-L-threonyl-L-argininamide: Lacks the nitrophenyl group, resulting in different chemical properties and biological activities.

    L-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-argininamide: Contains L-leucine instead of D-leucine, affecting its stereochemistry and interactions.

    D-Leucyl-L-threonyl-N-(4-nitrophenyl)-L-lysineamide: Substitutes arginine with lysine, altering its charge and binding characteristics.

Uniqueness

H-D-Leu-Thr-Arg-pNA is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Its specific combination of amino acids and functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(2R)-2-amino-N-[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFUBQKPPLZOLE-ZSGPHXLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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